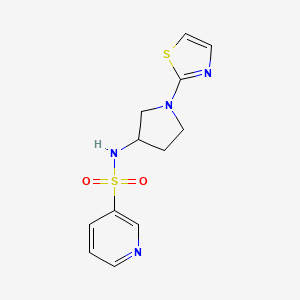

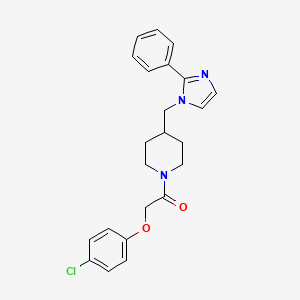

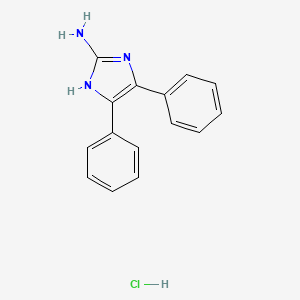

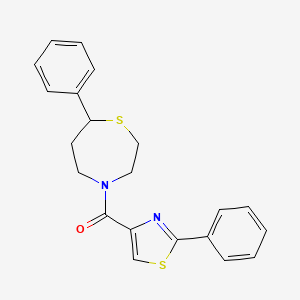

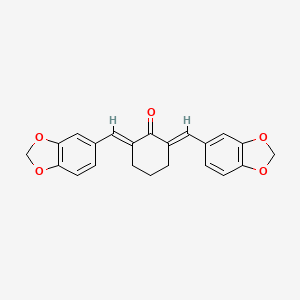

![molecular formula C18H15N3OS2 B2804726 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide CAS No. 394227-95-3](/img/structure/B2804726.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide” is a complex organic compound that contains thiazole and benzothiazole moieties . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Synthesis Analysis

The synthesis of thiazole and benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A representative material named CTF-NWU-1 was synthesized through a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound is complex, containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The compound’s chemical reactions are likely to be influenced by its thiazole and benzothiazole moieties. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Protection of Plants Against Pathogens

The compound, also known as N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been used in protecting zucchini (Cucurbita pepo convar. giromontiina) against fungal and viral pathogens in field conditions . This suggests its potential use in agriculture for disease management.

Growth and Development of Tulips

Another study showed that BTHWA not only provided efficient protection against fusariosis in tulips but also resulted in the stimulation of the growth and development of the plants . This indicates its potential use in horticulture.

Organic Electronics

The compound belongs to the class of benzothiadiazoles, which have been used in the field of organic electronics due to their unique electronic properties . They have been used in the design and manufacture of organic dyes, semiconductors, and electroluminescent devices .

Antimicrobial Activity

Thiazoles, a class of compounds to which the compound belongs, have been reported to possess antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Antitumor Activity

Thiazoles have also been reported to possess antitumor activity . This suggests potential applications in the development of new anticancer drugs.

Anti-Inflammatory Activity

Thiazoles have been reported to possess anti-inflammatory activity . This suggests potential applications in the development of new anti-inflammatory drugs.

Propriétés

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c1-11-19-16-14(23-11)9-8-13-17(16)24-18(20-13)21-15(22)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBVPJYTFJHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)